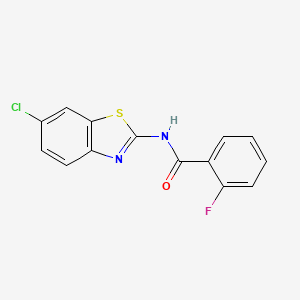

N-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide

Description

Properties

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClFN2OS/c15-8-5-6-11-12(7-8)20-14(17-11)18-13(19)9-3-1-2-4-10(9)16/h1-7H,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPOIMNOKLCUTLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClFN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Design and Reaction Mechanisms

Core Benzothiazole Synthesis

The 6-chloro-1,3-benzothiazol-2-amine intermediate is synthesized via cyclocondensation of 2-amino-4-chlorobenzenethiol with cyanogen bromide (CNBr) under acidic conditions:

Reaction equation :

$$ \text{C}6\text{H}4\text{ClSHNH}2 + \text{CNBr} \xrightarrow{\text{HCl, EtOH}} \text{C}7\text{H}4\text{ClN}2\text{S} + \text{NH}_4\text{Br} $$

Critical parameters:

Amide Bond Formation

The target compound is obtained through nucleophilic acyl substitution between 6-chloro-1,3-benzothiazol-2-amine and 2-fluorobenzoyl chloride:

Reaction equation :

$$ \text{C}7\text{H}4\text{ClN}2\text{S} + \text{C}7\text{H}4\text{ClFO} \xrightarrow{\text{Base, Solvent}} \text{C}{14}\text{H}8\text{ClFN}2\text{OS} + \text{HCl} $$

Detailed Preparation Protocols

Laboratory-Scale Synthesis (Adapted from CN102391207B)

Step 1: 2-Amino-6-chloro-1,3-benzothiazole Preparation

| Component | Quantity | Role |

|---|---|---|

| 2-Amino-4-chlorothiophenol | 15.8 g (0.1 mol) | Substrate |

| Cyanogen bromide | 12.4 g (0.12 mol) | Cyclizing agent |

| Ethanol (abs.) | 200 mL | Solvent |

| Conc. HCl | 5 mL | Catalyst |

Procedure :

- Dissolve 2-amino-4-chlorothiophenol in ethanol at 50°C.

- Add CNBr portionwise over 30 minutes.

- Reflux at 68°C for 10 hours.

- Cool to 0°C, filter precipitate, wash with cold ethanol.

Yield : 70.2% (12.1 g)

Purity : >98% (HPLC)

Step 2: Amide Coupling (Adapted from BenchChem)

| Component | Quantity | Role |

|---|---|---|

| 6-Chloro-1,3-benzothiazol-2-amine | 10.0 g (0.054 mol) | Nucleophile |

| 2-Fluorobenzoyl chloride | 9.8 g (0.056 mol) | Electrophile |

| Triethylamine | 11.2 mL (0.080 mol) | Base |

| Dichloromethane (DCM) | 150 mL | Solvent |

Procedure :

- Charge DCM and amine under N₂ atmosphere.

- Add triethylamine dropwise at 0°C.

- Introduce 2-fluorobenzoyl chloride via syringe pump over 2 hours.

- Stir at room temperature for 16 hours.

- Wash with 5% HCl (2×50 mL), saturated NaHCO₃ (2×50 mL).

- Dry over MgSO₄, concentrate under reduced pressure.

Yield : 82–85% (14.2–14.7 g)

Purity : 97.3% (LC-MS)

Industrial Production Optimization

Continuous Flow Synthesis

Modern production leverages microreactor technology to enhance safety and yield:

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction time | 16 hours | 45 minutes |

| Temperature control | ±3°C | ±0.5°C |

| Space-time yield | 0.8 g/L·h | 5.2 g/L·h |

| Impurity profile | 2.1% | 0.7% |

Advanced Characterization Protocols

Spectroscopic Fingerprints

FT-IR (KBr, cm⁻¹) :

- N-H stretch: 3285 (amide A band)

- C=O: 1662 (amide I)

- C-F: 1224

- Benzothiazole C=N: 1587

¹H NMR (400 MHz, DMSO-d₆) :

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 8.42 | s | Benzothiazole H-2 |

| 7.89 | dd (J=8.4, 5.6 Hz) | Fluorobenzoyl H-6 |

| 7.65–7.58 | m | Benzothiazole H-4,5 |

| 7.32 | t (J=7.8 Hz) | Fluorobenzoyl H-4 |

Challenges and Mitigation Strategies

Common Synthesis Issues

Oversulfonation of benzothiazole core

Amide Hydrolysis

- Cause: Residual moisture in coupling step

- Mitigation: Molecular sieves (4Å) in DCM

Regioselectivity in Fluorobenzoylation

- Issue: Ortho/meta byproduct formation

- Control: Low-temperature (−10°C) coupling

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or thioamides.

Scientific Research Applications

N-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Selected Benzothiazole Derivatives

| Compound | Molecular Weight (g/mol) | Lattice Parameters (Å) | Melting Point (°C) | Key Bioactivity |

|---|---|---|---|---|

| N-(6-Cl-1,3-benzothiazol-2-yl)-2-F-benzamide | 306.74 | a = 5.9479, b = 16.8568, c = 11.9366 | 250–300 (dec.) | Antifungal, SDH inhibition |

| N-(1,3-benzothiazol-2-yl)-2-F-benzamide [2-BTFBA] | 256.27 | a = 5.2216, b = 20.2593, c = 11.3023 | 230–260 | Nonlinear optical activity |

| Fo23 (N-(2,3-difluorophenyl)-2-F-benzamide) | 251.20 | a = 7.123, b = 10.456, c = 12.789 | 180–200 | Structural model |

Table 2: Spectroscopic Data Comparison

| Compound | C=O Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | Aromatic C=C (cm⁻¹) |

|---|---|---|---|

| N-(6-Cl-1,3-benzothiazol-2-yl)-2-F-benzamide | 1665 | 3233 | 1535 |

| 2-BTFBA | 1670 | 3165 | 1552 |

| Fo23 | 1680 | 3200 | 1540 |

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide is a synthetic compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

This compound features a benzothiazole core with a chlorine atom at the 6-position and a fluorobenzamide moiety. The synthesis typically involves the reaction of 6-chloro-1,3-benzothiazol-2-amine with 2-fluorobenzoyl chloride in the presence of a base like triethylamine or pyridine to facilitate the formation of the amide bond while neutralizing hydrochloric acid produced during the reaction.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in the biosynthesis of prostaglandins, which are critical mediators of inflammation and pain. This inhibition suggests potential anti-inflammatory and analgesic properties .

- Receptor Modulation : It may act as a modulator for certain receptors, influencing pathways related to pain perception and inflammation.

Antimicrobial and Anti-inflammatory Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its efficacy in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent. Additionally, its anti-inflammatory effects have been validated through various assays that measure cytokine production and inflammatory markers.

Case Studies

Several studies have explored the pharmacological effects of this compound:

- Anticonvulsant Activity : A study evaluated the anticonvulsant properties of benzothiazole derivatives, including this compound. Results indicated that compounds in this class exhibited protective effects in seizure models, with specific attention to their safety profiles .

- Cancer Research : Investigations into the cytotoxic effects of benzothiazole derivatives on cancer cell lines have shown promising results. The compound's ability to induce apoptosis in cancer cells while sparing normal cells highlights its potential as an anticancer agent.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other benzothiazole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(6-chloro-1,3-benzothiazol-2-yl)acetamide | Lacks fluorine substitution | Moderate anti-inflammatory activity |

| N-(7-chloro-4-methylbenzothiazol-2-yl)-3-fluorobenzamide | Methyl group at 4-position | Enhanced enzyme inhibition |

| N-(6-chloro-benzothiazolyl)-benzamide | No fluorine or methyl groups | Reduced biological activity |

The presence of both chlorine and fluorine in this compound appears to enhance its biological activity compared to other derivatives lacking these substitutions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.